1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is an organic compound that features a benzothiadiazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol typically involves the functionalization of the benzothiadiazole core. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with ethylene oxide under acidic conditions to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[c][1,2,5]thiadiazole-5-carboxylic acid, while reduction can produce benzo[c][1,2,5]thiadiazole-5-ylmethanol .
Wissenschaftliche Forschungsanwendungen
1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Benzo[c][1,2,5]thiadiazole: A closely related compound with similar structural features but different functional groups.
Benzo[d][1,2,3]thiadiazole: An isomer with distinct electronic properties and applications.
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Another derivative used in organic synthesis and materials science
Uniqueness: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is unique due to its ethan-1-ol functional group, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring precise functionalization and modification of the benzothiadiazole core .
Eigenschaften
Molekularformel |
C8H8N2OS |
---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
1-(2,1,3-benzothiadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3 |
InChI-Schlüssel |
ZGQPNWOAIVWILM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=NSN=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.